Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate

Catalog No.
S13397083
CAS No.
M.F
C13H13N3S2
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbod...

Product Name

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate

IUPAC Name

methyl N-[(E)-1-quinolin-2-ylethylideneamino]carbamodithioate

Molecular Formula

C13H13N3S2

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C13H13N3S2/c1-9(15-16-13(17)18-2)11-8-7-10-5-3-4-6-12(10)14-11/h3-8H,1-2H3,(H,16,17)/b15-9+

InChI Key

NKDJYIUFYLWRSL-OQLLNIDSSA-N

Canonical SMILES

CC(=NNC(=S)SC)C1=NC2=CC=CC=C2C=C1

Isomeric SMILES

C/C(=N\NC(=S)SC)/C1=NC2=CC=CC=C2C=C1

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate is a complex organic compound belonging to the class of hydrazinecarbodithioates. This compound features a hydrazine moiety linked to a quinoline derivative, which contributes to its unique chemical properties and potential biological activities. The presence of the quinoline structure is significant, as quinolines are known for their diverse pharmacological effects, including antimicrobial and antitumor activities.

The chemical behavior of methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate can be characterized by various reactions typical of hydrazine derivatives:

  • Condensation Reactions: This compound can participate in condensation reactions, forming thiosemicarbazones when reacted with carbonyl compounds.
  • Nucleophilic Substitution: The hydrazine group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Decomposition: Under certain conditions, this compound may decompose to yield other products, particularly in the presence of strong acids or bases.

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate has shown promising biological activities. Compounds in this class are often evaluated for their:

  • Antimicrobial Properties: They may exhibit activity against various bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that derivatives of quinoline and hydrazine can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antiparasitic Effects: Similar compounds have been reported to possess activity against parasites, making them potential candidates for treating diseases like filariasis .

The synthesis of methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate typically involves several steps:

  • Formation of Hydrazinecarbodithioate: The initial step involves the reaction of hydrazine with carbon disulfide in the presence of a base (such as potassium hydroxide) to form methyl hydrazinecarbodithioate.
  • Condensation with Quinoline Derivative: The synthesized hydrazinecarbodithioate is then reacted with a suitable quinoline derivative under acidic conditions to yield the final product .
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate may have several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it could be explored as a lead compound in drug development for treating infections or cancers.
  • Chemical Research: It serves as an important intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.

Interaction studies involving methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate focus on its mechanism of action at the molecular level. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when used in combination therapies.

Several compounds share structural similarities with methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Methyl 3-(1-(2-pyridyl)ethylidene)hydrazinecarbodithioateSimilar backbone but with pyridineExhibits distinct biological properties due to the pyridine ring
Methyl 3-(1-(4-methoxyphenyl)ethylidene)hydrazinecarbodithioateSimilar structure with a methoxyphenyl groupPotentially different pharmacological effects due to methoxy substitution
Methyl 3-(1-(benzothiazolyl)ethylidene)hydrazinecarbodithioateContains a benzothiazole moietyUnique properties related to its heterocyclic nature

Uniqueness

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate stands out due to its specific combination of a quinoline moiety and a hydrazinecarbodithioate functional group, which may confer unique interactions and biological activities not present in other similar compounds. This uniqueness makes it an interesting candidate for further research in medicinal chemistry and pharmacology.

Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate (CAS: 90328-58-8) is a sulfur- and nitrogen-rich organosulfur compound with the molecular formula C₁₃H₁₃N₃S₂ and a molecular weight of 275.4 g/mol. Its systematic IUPAC name, methyl (2E)-2-[1-(2-quinolinyl)ethylidene]hydrazinecarbodithioate, reflects the presence of a quinoline moiety (2-quinolyl group) linked to a dithiocarbazate core via an ethylidene hydrazine bridge. Key synonyms include:

  • Methyl 2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbodithioate
  • NKDJYIUFYLWRSL-OQLLNIDSSA-N (InChIKey identifier)

The compound’s structure (Fig. 1) features:

  • A quinoline aromatic system (C₉H₆N) at the 2-position
  • A hydrazinecarbodithioate group (–N–N–C(=S)–S–)
  • A methyl ester (–OCH₃) at the terminal sulfur.
PropertyValueSource
Molecular FormulaC₁₃H₁₃N₃S₂
Molecular Weight275.4 g/mol
XLogP33.7 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Historical Development of Dithiocarbazate Derivatives

Dithiocarbazates emerged in the mid-20th century as versatile ligands due to their bifunctional coordination capacity via sulfur and nitrogen atoms. Early work focused on simple analogs like methyl hydrazinecarbodithioate (C₂H₆N₂S₂, CAS: 5397-03-5), which demonstrated tautomerism between thione (–C(=S)–) and thiol (–C–SH–) forms. The introduction of aromatic substituents, such as quinoline, marked a pivotal shift toward enhancing π-conjugation and metal-binding selectivity.

Key milestones include:

  • 1970s: Synthesis of hydrazinecarbodithioate esters for agricultural applications.
  • 1990s: Structural characterization of nickel(II) and copper(II) complexes with dithiocarbazate ligands, revealing square-planar geometries.
  • 2010s: Development of quinoline-functionalized derivatives to exploit their antitumor activity via DNA intercalation.

The synthesis of Methyl 3-[1-[2-quinolyl]ethylidene]hydrazinecarbodithioate builds on these advances, utilizing Schiff base condensation between 2-quinolinecarboxaldehyde and methyl hydrazinecarbodithioate under acidic conditions.

Structural Relationship to Quinoline-Based Ligands

Quinoline’s rigid bicyclic framework provides a stable platform for coordinating transition metals. When integrated into dithiocarbazate systems, the resulting ligands exhibit:

  • Enhanced π-π stacking interactions with aromatic residues in biological targets.
  • Tunable electronic properties via substitution at the quinoline 2-position.

Comparative analysis with analogous ligands reveals:

Ligand FeatureMethyl 3-[1-[2-Quinolyl]ethylidene]hydrazinecarbodithioateSimple Dithiocarbazates
Coordination SitesS, N (dithiocarbazate), N (quinoline)S, N (dithiocarbazate)
Conjugation LengthExtended π-system (quinoline + hydrazone)Limited to dithiocarbazate
Metal Complex StabilityHigher (chelate effect)Moderate

X-ray crystallography studies of related nickel(II) complexes show that the quinoline nitrogen participates in coordination, forming distorted square-planar geometries with bond lengths of 1.85–1.92 Å for Ni–S and 1.91–1.98 Å for Ni–N. This structural motif enhances thermodynamic stability compared to aliphatic dithiocarbazate complexes.

The ligand’s E-configuration (confirmed by NOESY spectroscopy) positions the quinoline and methylthio groups on opposite sides, optimizing steric compatibility with metal ions like Cu(II) and Zn(II). Such design principles underscore its utility in synthesizing coordination polymers with tailored redox properties.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

275.05508977 g/mol

Monoisotopic Mass

275.05508977 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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